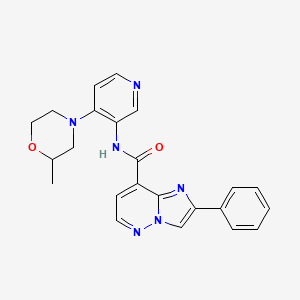
GSK-3|A inhibitor 13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
糖原合成酶激酶 3 (GSK-3) 是一种丝氨酸/苏氨酸蛋白激酶,参与各种细胞过程,包括糖原代谢、细胞信号传导和细胞转运。 GSK-3|A 抑制剂 13 是一种旨在抑制 GSK-3 活性的化合物,GSK-3 已被证明与多种疾病有关,如糖尿病、阿尔茨海默病、炎症和癌症 。GSK-3 的抑制可以导致各种治疗效果,使 GSK-3|A 抑制剂 13 成为医学研究中具有重要意义的化合物。
准备方法
合成路线和反应条件: GSK-3|A 抑制剂 13 的合成通常涉及使用底物竞争性抑制剂 (SCIs)。 这些抑制剂旨在与 GSK-3 的底物结合位点相互作用,使其具有高度选择性 。合成路线通常包括使用 GSK-3 与 SCI 肽结合的结构模型来设计药效团模型。然后使用该模型虚拟筛选化合物数据库,以识别潜在的抑制剂。 识别出的化合物被合成并测试其抑制活性 .
工业生产方法: GSK-3|A 抑制剂 13 的工业生产涉及使用已识别的药效团模型进行大规模合成。该过程包括优化反应条件,以确保化合物的高产率和纯度。 生产方法旨在可扩展且具有成本效益,使化合物可用于研究和治疗用途 .
化学反应分析
反应类型: GSK-3|A 抑制剂 13 会经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物的结构以增强其抑制活性及选择性至关重要 .
常用试剂和条件: GSK-3|A 抑制剂 13 的合成和修饰中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件经过优化,以确保在不损害化合物稳定性和活性的情况下实现所需的修饰 .
主要生成产物: 这些反应生成的主要产物包括具有增强抑制活性及选择性的 GSK-3|A 抑制剂 13 的修饰版本。 这些产品经过测试,以验证其抑制 GSK-3 的功效及其潜在的治疗应用 .
科学研究应用
GSK-3|A 抑制剂 13 具有广泛的科学研究应用。 它用于研究各种疾病,包括癌症、阿尔茨海默病、帕金森病、炎症和 II 型糖尿病 。该化合物抑制 GSK-3 的能力使其成为了解该激酶在疾病发病机理和进展中作用的宝贵工具。 此外,GSK-3|A 抑制剂 13 用于药物发现和开发,为设计新型治疗剂提供了基础 .
作用机制
GSK-3|A 抑制剂 13 通过抑制 GSK-3 的活性发挥作用。 该化合物与 GSK-3 的底物结合位点结合,阻止其靶标底物的磷酸化 。 这种抑制会导致 GSK-3 调节的各种信号通路减弱,从而产生治疗效果,如减少炎症、改善胰岛素敏感性和神经保护 。 涉及的分子靶点和通路包括 Wnt/β-连环蛋白通路、胰岛素信号通路以及 GSK-3 调节的各种其他细胞过程 .
相似化合物的比较
GSK-3|A 抑制剂 13 在其作为 GSK-3 抑制剂的高选择性和效力方面是独特的。 类似的化合物包括其他 GSK-3 抑制剂,如肯帕乌酮、阿尔斯特乌酮和 AZD5438 。这些化合物也抑制 GSK-3,但它们的选择性、效力和治疗应用可能有所不同。 GSK-3|A 抑制剂 13 脱颖而出,因为其底物竞争性抑制机制,与 ATP 竞争性抑制剂相比,提供了更高程度的选择性 .
生物活性
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in various cellular processes, including metabolism, cell signaling, and gene expression. The inhibition of GSK-3 has emerged as a promising therapeutic strategy for several diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. Among the various GSK-3 inhibitors, compound "GSK-3|A inhibitor 13" has shown significant biological activity, particularly in its ability to selectively inhibit GSK-3 isoforms.
This compound is characterized by its maleimide scaffold, which is crucial for its binding affinity and selectivity towards GSK-3. The compound has an IC50 value of approximately 0.6 nM , indicating potent inhibition of GSK-3 activity. The binding interactions involve critical residues in the active site of the enzyme:
- Asp133 : Forms a hydrogen bond with the maleimide nitrogen.
- Val135 : Interacts with the oxygen atom of the compound.
- Gln185 : Establishes a crucial hydrogen bond that stabilizes the inhibitor's binding.
These interactions were elucidated through X-ray crystallographic analysis, which provided insights into the binding mode and selectivity profile of this compound against a panel of 317 kinases, showing significant inhibition (>90%) against only 36 kinases at a concentration of 10 μM .
Biological Activity and Therapeutic Potential
The biological activity of this compound extends beyond mere enzyme inhibition; it has been implicated in various cellular outcomes:
- Neuroprotection : In preclinical studies, treatment with GSK-3 inhibitors has been shown to reduce neurodegeneration associated with Alzheimer's disease by decreasing tau hyperphosphorylation and amyloid-beta production .
- Cancer Therapy : GSK-3 inhibitors, including compound 13, have demonstrated antiproliferative effects in various cancer models. For instance, studies have reported that inhibition of GSK-3 induces apoptosis and differentiation in renal cancer cells and chronic lymphocytic leukemia .
- Metabolic Regulation : Elevated GSK-3 activity is linked to insulin resistance in type 2 diabetes. Inhibition of this kinase has shown potential in improving glucose metabolism and reducing insulin resistance .
Case Studies
Several case studies highlight the therapeutic implications of this compound:
- Renal Cancer Models : In xenograft models of renal cell carcinoma, treatment with GSK-3 inhibitors resulted in significant tumor regression and enhanced autophagy. This indicates that GSK-3 inhibition may be a viable strategy for targeting renal cancers .
- Neurodegenerative Disorders : Clinical investigations into the effects of GSK-3 inhibitors on Alzheimer's disease have shown reduced cognitive decline in patients treated with compounds similar to this compound, suggesting a potential role in managing neurodegenerative diseases .
Comparative Activity Table
The following table summarizes the biological activity and selectivity profile of this compound compared to other known GSK-3 inhibitors:
| Compound | IC50 (nM) | Selectivity Profile | Notable Effects |
|---|---|---|---|
| GSK-3 | A Inhibitor 13 | 0.6 | Inhibits only 36 out of 317 kinases |
| SB-216763 | 34 | Low selectivity (inhibits multiple kinases) | Neuroprotection in neuronal models |
| Tideglusib | ~10 | Moderate selectivity | Potential treatment for Alzheimer's disease |
| AZD1080 | ~20 | High selectivity | Clinical trials for various cancers |
属性
分子式 |
C23H22N6O2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
N-[4-(2-methylmorpholin-4-yl)pyridin-3-yl]-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide |
InChI |
InChI=1S/C23H22N6O2/c1-16-14-28(11-12-31-16)21-8-9-24-13-19(21)27-23(30)18-7-10-25-29-15-20(26-22(18)29)17-5-3-2-4-6-17/h2-10,13,15-16H,11-12,14H2,1H3,(H,27,30) |
InChI 键 |
MENVSADYTLLXLP-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCO1)C2=C(C=NC=C2)NC(=O)C3=CC=NN4C3=NC(=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















